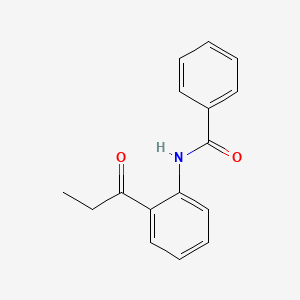
2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitrile, commonly known as DMPP, is a potent and selective nicotinic acetylcholine receptor (nAChR) agonist. It has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. In
作用機序
DMPP selectively activates 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles, which are ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems. Activation of 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles leads to the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various physiological processes such as learning, memory, and reward. DMPP's ability to selectively activate 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles makes it a potent and specific drug candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including the activation of 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles, the release of neurotransmitters, and the modulation of synaptic plasticity. DMPP has also been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. Additionally, DMPP has been shown to have potential neuroprotective effects, which make it a promising drug candidate for the treatment of neurological disorders.
実験室実験の利点と制限
DMPP's selectivity for 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles makes it a potent and specific drug candidate for the treatment of neurological disorders. However, the limited availability and high cost of DMPP may pose a challenge for researchers studying its therapeutic potential. Additionally, the potential toxicity of DMPP and its metabolites requires careful consideration when designing experiments.
将来の方向性
The potential therapeutic applications of DMPP in various neurological disorders make it a promising drug candidate for future research. Future studies should focus on optimizing the synthesis method of DMPP to improve its availability and reduce its cost. Additionally, further research is needed to elucidate the mechanisms underlying DMPP's neuroprotective effects and to determine its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of DMPP in humans.
合成法
DMPP can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dimethoxybenzaldehyde, which is then reacted with 1-methyl-1H-pyrrole-3-carboxylic acid to yield the corresponding acid. The acid is then converted to the corresponding nitrile through a dehydration reaction. Finally, the nitrile is reduced to the corresponding amine using lithium aluminum hydride, followed by the introduction of the pyridine ring to yield DMPP.
科学的研究の応用
DMPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. DMPP's ability to selectively activate 2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methyl-1H-pyrrol-3-yl)nicotinonitriles makes it a promising drug candidate for the treatment of these disorders.
特性
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-6-(1-methylpyrrol-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-23-8-7-12(11-23)16-9-14(15(10-20)19(21)22-16)13-5-4-6-17(24-2)18(13)25-3/h4-9,11H,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYRTQVVFSCLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C2=NC(=C(C(=C2)C3=C(C(=CC=C3)OC)OC)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458819.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5458836.png)
![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5458865.png)


![N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5458888.png)
![4,6-dimethyl-2-[(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinonitrile](/img/structure/B5458889.png)
![ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate](/img/structure/B5458905.png)
![4-{4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5458908.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5458912.png)